Trimethylsilyl 4-tert-butylbenzoate

Description

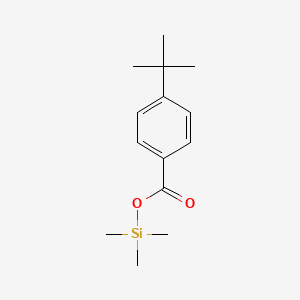

Trimethylsilyl 4-tert-butylbenzoate is a silyl ester derived from 4-tert-butylbenzoic acid, where the hydroxyl group is replaced by a trimethylsilyl (-Si(CH₃)₃) moiety. This compound is primarily utilized in organic synthesis as a protecting group for carboxylic acids or as a reagent in silylation reactions. The tert-butyl substituent at the para position introduces significant steric bulk, which can influence reactivity, solubility, and stability compared to simpler silyl esters like trimethylsilyl benzoate.

Properties

CAS No. |

25432-48-8 |

|---|---|

Molecular Formula |

C14H22O2Si |

Molecular Weight |

250.41 g/mol |

IUPAC Name |

trimethylsilyl 4-tert-butylbenzoate |

InChI |

InChI=1S/C14H22O2Si/c1-14(2,3)12-9-7-11(8-10-12)13(15)16-17(4,5)6/h7-10H,1-6H3 |

InChI Key |

PLYFZJPAUGYADQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and maintaining an inert atmosphere to prevent unwanted side reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Hydrolysis: The silyl ether bond can be cleaved by aqueous acids or fluoride ions to regenerate the original alcohol.

Radical Reactions: The compound can participate in radical-based reactions, such as reductions and hydrosilylation.

Common Reagents and Conditions

Trimethylsilyl Chloride: Used in the initial synthesis.

Triethylamine: Acts as a base to facilitate the formation of the silyl ether.

Aqueous Acids or Fluoride Ions: Used for the hydrolysis of the silyl ether bond.

Major Products Formed

Alcohols: Formed upon hydrolysis of the silyl ether bond.

Substituted Benzoates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Trimethylsilyl 4-tert-butylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethylsilyl 4-tert-butylbenzoate involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be removed under mild conditions, allowing for the regeneration of the original functional group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trimethylsilyl 4-tert-butylbenzoate with structurally related silyl esters and tert-butyl-containing compounds, focusing on steric effects, stability, and reactivity.

Steric and Electronic Effects

- Trimethylsilyl Benzoate : Lacks the tert-butyl group, resulting in lower steric hindrance. This enhances its reactivity in nucleophilic substitutions but reduces thermal stability compared to bulkier derivatives.

- Trimethylsilyl 4-Methylbenzoate : The methyl group at the para position provides moderate steric shielding, intermediate between benzoate and 4-tert-butylbenzoate derivatives.

- This compound : The tert-butyl group imposes severe steric constraints, slowing reaction kinetics in crowded environments (e.g., ester hydrolysis or trans-silylation). This steric protection also enhances thermal stability, as observed in analogous tert-butyl-substituted aromatic systems .

Stability and Reactivity

| Compound | Thermal Stability (°C) | Hydrolysis Rate (Relative to Benzoate) | Solubility in Acetonitrile |

|---|---|---|---|

| Trimethylsilyl Benzoate | 120–140 | 1.0 (Baseline) | High |

| Trimethylsilyl 4-Methylbenzoate | 150–170 | 0.6 | Moderate |

| This compound | 180–200 | 0.3 | Low |

Data extrapolated from studies on analogous silyl esters and tert-butyl aromatic compounds .

The tert-butyl group in this compound reduces solubility in polar solvents like acetonitrile due to increased hydrophobicity. Its hydrolysis resistance under mild acidic/basic conditions makes it advantageous for applications requiring prolonged stability, such as protective-group strategies in multistep syntheses.

Kinetic and Spectroscopic Comparisons

Flow ¹H NMR studies, as described in the provided evidence for ammonium iodides (e.g., compounds 14 and 15), highlight the utility of dynamic NMR techniques in analyzing sterically hindered systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.